Methyl hexadeca-10,12-dienoate
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Overview
Description
Methyl hexadeca-10,12-dienoate is a chemical compound with the molecular formula C17H30O2 It is an ester derived from hexadecadienoic acid and methanol This compound is known for its unique structure, which includes a long carbon chain with two double bonds at the 10th and 12th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl hexadeca-10,12-dienoate can be synthesized through the esterification of hexadecadienoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Methyl hexadeca-10,12-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl hexadeca-10,12-dienoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It is studied for its potential biological activities, including its role in cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the synthesis of specialty chemicals and as a precursor for the production of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl hexadeca-10,12-dienoate involves its interaction with various molecular targets and pathways. As a polyunsaturated fatty acid ester, it can be incorporated into cell membranes, affecting membrane fluidity and function. It may also act as a signaling molecule, modulating the activity of enzymes and receptors involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl hexadeca-9,12-dienoate: Similar structure but with double bonds at the 9th and 12th positions.
Methyl hexadeca-10,13-dienoate: Similar structure but with double bonds at the 10th and 13th positions.
Uniqueness
Methyl hexadeca-10,12-dienoate is unique due to the specific positioning of its double bonds, which can influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for studying the effects of double bond placement on the properties and functions of fatty acid esters.
Properties
IUPAC Name |
methyl hexadeca-10,12-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h5-8H,3-4,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGIPHQCSFRJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CCCCCCCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60803953 |
Source
|
Record name | Methyl hexadeca-10,12-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60803953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63024-91-9 |
Source
|
Record name | Methyl hexadeca-10,12-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60803953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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